2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine
Overview
Description
2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine is a derivative of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a triazine ring substituted with chloro, ethoxy, and dimethylamine groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The reaction conditions often include the use of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The process can be carried out under conventional heating or microwave irradiation to achieve higher yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure efficient synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted triazine derivative, while oxidation may produce a triazine oxide .
Scientific Research Applications
2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the production of herbicides, UV absorbers, and polymer stabilizers.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membranes. In the context of UV absorption, the compound can undergo excited-state proton transfer (ESIPT) to deactivate harmful UV radiation .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its controversial role in food safety.
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): A key intermediate in the synthesis of various triazine derivatives.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants and as a precursor for other chemicals.
Uniqueness
2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its combination of chloro, ethoxy, and dimethylamine groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H11ClN4O |
---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
4-chloro-6-ethoxy-N,N-dimethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H11ClN4O/c1-4-13-7-10-5(8)9-6(11-7)12(2)3/h4H2,1-3H3 |
InChI Key |
RRYMNVKVNNTFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N(C)C)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.